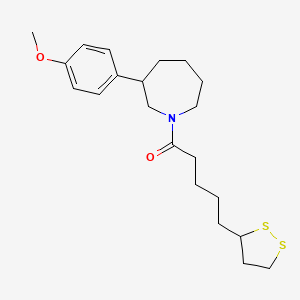

5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one

Description

Properties

IUPAC Name |

5-(dithiolan-3-yl)-1-[3-(4-methoxyphenyl)azepan-1-yl]pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2S2/c1-24-19-11-9-17(10-12-19)18-6-4-5-14-22(16-18)21(23)8-3-2-7-20-13-15-25-26-20/h9-12,18,20H,2-8,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQKXCNYEREHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CCCCC3CCSS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one typically involves multi-step organic reactions. One common route includes the formation of the dithiolane ring through the reaction of a suitable dithiol with a halogenated precursor. The azepane ring can be introduced via cyclization reactions involving appropriate amine and halogenated intermediates. The methoxyphenyl group is usually incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolane ring can act as a redox-active center, while the azepane ring and methoxyphenyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Functional Group Analysis

- Dithiolane Ring: Common to all compounds, this moiety (derived from α-lipoic acid) is associated with antioxidant properties and redox modulation.

- Heterocyclic Amine Substituents: The azepane ring in the target compound (7-membered) may confer conformational flexibility compared to 6-membered piperidine/piperazine rings in analogs. Larger rings can alter binding affinity to enzymes or receptors. Benzodioxol (HBU-39) and oxadiazole () groups are aromatic heterocycles that may engage in π-π stacking or hydrogen bonding in biological targets .

Bioactivity Insights

- HBU-39 () exhibits potent inhibition of butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. This suggests that the dithiolane-pentan-1-one scaffold paired with a piperazine/benzodioxol group is critical for BuChE targeting .

Research Findings and Implications

- Structural Determinants of Activity : The dithiolane ring and pentan-1-one linker appear to be conserved in analogs with reported bioactivity, while the heterocyclic amine substituents dictate target specificity.

- Synthetic Accessibility : Compounds like HBU-39 () are synthesized via coupling reactions involving dithiolane precursors and heterocyclic amines, suggesting feasible routes for modifying the target compound .

Biological Activity

5-(1,2-Dithiolan-3-yl)-1-(3-(4-methoxyphenyl)azepan-1-yl)pentan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dithiolane ring and an azepane moiety, which contribute to its unique chemical behavior. The molecular formula is , with a molecular weight of 293.46 g/mol. The presence of sulfur in its structure suggests potential antioxidant properties, as dithiols are known for their ability to scavenge free radicals.

Antioxidant Activity

Research indicates that compounds containing dithiolane structures exhibit significant antioxidant properties. The mechanism involves the reduction of reactive oxygen species (ROS), which can lead to cellular damage and various diseases. A study highlighted that derivatives of 1,2-dithiolan-3-one showed promising results in reducing oxidative stress in cellular models .

Antineoplastic Properties

Dithiolan derivatives have been investigated for their potential as antineoplastic agents. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation. For instance, a derivative structurally related to this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been observed that dithiolane compounds can protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant activity of various dithiolane derivatives. The results showed that the compound significantly reduced lipid peroxidation in human fibroblast cells, indicating strong antioxidant capabilities.

Study 2: Cancer Cell Line Testing

A study conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.

Study 3: Neuroprotection Assessment

In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The compound demonstrated significant protection against cell death and reduced levels of ROS compared to untreated controls.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Reduced ROS and lipid peroxidation | |

| Antineoplastic | Induced apoptosis in cancer cell lines | |

| Neuroprotective | Protected against oxidative stress-induced death |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.46 g/mol |

| CAS Number | Not specified |

| Melting Point | Not available |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis likely involves multi-step routes, including coupling of the dithiolane and azepane moieties. Key steps may involve:

- Protection/deprotection : Use of Boc or Fmoc groups for amine protection during azepane synthesis .

- Optimization : Adjust temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) to improve yields .

- Purification : Column chromatography or recrystallization to isolate intermediates and final product .

Q. Which analytical techniques are critical for confirming structural integrity?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., dithiolane protons at δ 3.0–3.5 ppm, azepane carbons at δ 40–60 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles; use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate purity post-synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to separate impurities .

- Melting point analysis : Compare observed mp with literature values (±2°C tolerance) .

- Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values .

Q. Which physicochemical properties should be prioritized for characterization?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method or computational tools (e.g., ChemAxon) .

- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) over 14 days .

Advanced Research Questions

Q. How can biological targets be identified given its structural complexity?

- Methodological Answer :

- In silico docking : Use AutoDock Vina to predict binding affinity for receptors (e.g., GPCRs or kinases) .

- Surface Plasmon Resonance (SPR) : Screen against target libraries to quantify binding kinetics .

- CRISPR-Cas9 knockouts : Validate target engagement in cell lines .

Q. How to resolve discrepancies between in vitro activity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

- Tissue distribution : Radiolabel the compound (¹⁴C) and track accumulation in organs .

- Metabolite profiling : Identify active/inactive metabolites using UPLC-QTOF .

Q. What methodologies are recommended for studying metabolic pathways?

- Methodological Answer :

- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites .

- CYP inhibition screening : Use fluorogenic substrates to assess CYP450 interactions .

- Stable isotope labeling : Synthesize deuterated analogs to trace metabolic fate via MS .

Q. How to optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak IA column with hexane/ethanol for resolution .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key coupling steps .

- Circular dichroism (CD) : Confirm enantiomer ratios post-synthesis .

Q. What computational approaches predict environmental impact?

- Methodological Answer :

- QSAR models : Predict biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR) .

- Molecular dynamics : Simulate interactions with soil organic matter .

- Bioaccumulation assays : Measure BCF (bioconcentration factor) in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.